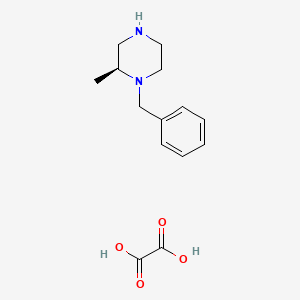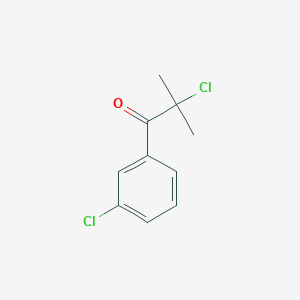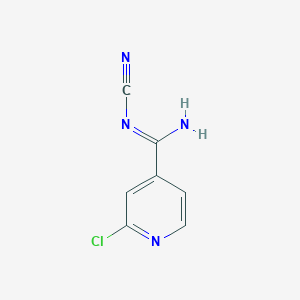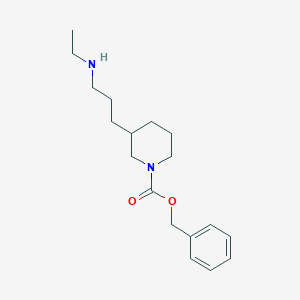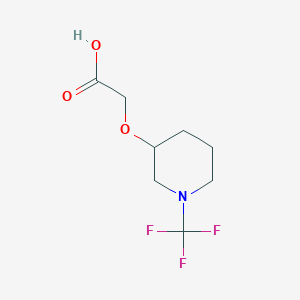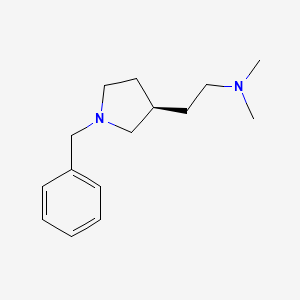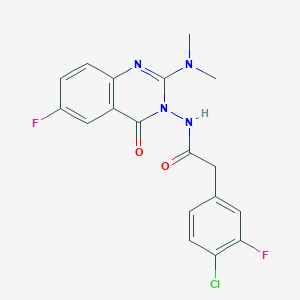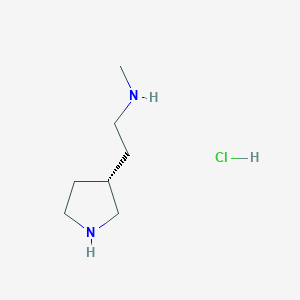
(S)-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . This compound is of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the N-methyl group and the ethanamine side chain. One common method involves the use of chiral starting materials to ensure the desired stereochemistry. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality compound for various applications .
化学反应分析
Types of Reactions
(S)-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product but often include controlled temperature, pressure, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学研究应用
(S)-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride has a wide range of scientific research applications, including:
作用机制
The mechanism of action of (S)-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
相似化合物的比较
Similar Compounds
Some similar compounds include:
Pyrrolidine: The parent compound with a five-membered nitrogen-containing ring.
N-methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.
2-(pyrrolidin-3-yl)ethanamine: A compound with an ethanamine side chain attached to the pyrrolidine ring.
Uniqueness
(S)-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride is unique due to its specific stereochemistry and the presence of both the N-methyl group and the ethanamine side chain. These structural features contribute to its distinct biological activities and potential therapeutic applications .
属性
分子式 |
C7H17ClN2 |
|---|---|
分子量 |
164.67 g/mol |
IUPAC 名称 |
N-methyl-2-[(3S)-pyrrolidin-3-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-8-4-2-7-3-5-9-6-7;/h7-9H,2-6H2,1H3;1H/t7-;/m0./s1 |
InChI 键 |
JCMNRCVTIVKHIF-FJXQXJEOSA-N |
手性 SMILES |
CNCC[C@H]1CCNC1.Cl |
规范 SMILES |
CNCCC1CCNC1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


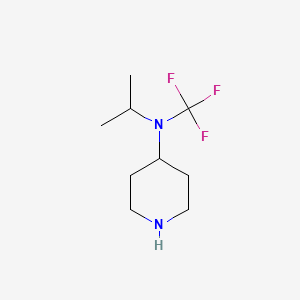
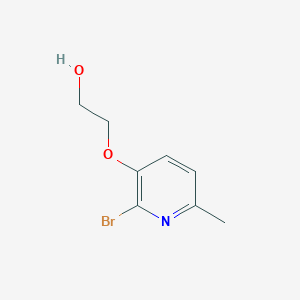
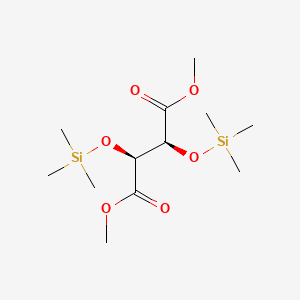
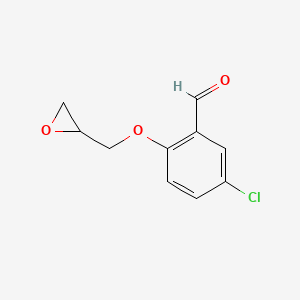
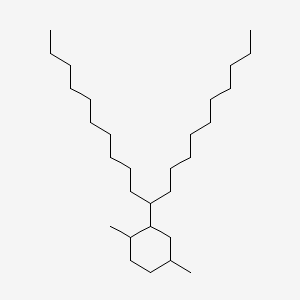
![2-Chloro-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13949389.png)
